Naringin 4'-glucoside
Overview
Description
Naringin 4’-glucoside is a flavonoid glycoside predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is known for its bitter taste and is a significant contributor to the bitterness of citrus juices. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringin 4’-glucoside can be synthesized through enzymatic deglycosylation of naringin. This process involves the use of naringinase, an enzyme that hydrolyzes naringin into rhamnose and prunin. Prunin is then further hydrolyzed by D-glucosidase into glucose and naringenin .
Industrial Production Methods: Industrial production of naringin 4’-glucoside typically involves the extraction of naringin from citrus fruits followed by enzymatic hydrolysis. The use of bioreactors and stirred tank reactors has been reported to enhance the yield and productivity of naringinase, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Naringin 4’-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Naringin 4’-glucoside can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
Major Products Formed:
Oxidation: Oxidation of naringin 4’-glucoside can lead to the formation of various oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced flavonoid derivatives.
Substitution: Substitution reactions can yield a variety of substituted flavonoid compounds depending on the reagents used
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of other flavonoid derivatives.
- Studied for its potential as a natural antioxidant in chemical formulations.
Biology:
- Investigated for its role in modulating cellular signaling pathways.
- Studied for its effects on cell proliferation, apoptosis, and differentiation.
Medicine:
- Explored for its anticancer properties, particularly in suppressing cancer cell growth and metastasis.
- Investigated for its anti-inflammatory and neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Industry:
- Used as a natural additive in food and cosmetic products due to its antioxidant and anti-inflammatory properties.
- Studied for its potential in enhancing the shelf life and stability of various products .
Mechanism of Action
Naringin 4’-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis and metastasis through modulation of pathways like PI3K/Akt and JNK
Comparison with Similar Compounds
Naringin 4’-glucoside is often compared with other flavonoid glycosides such as naringenin, hesperidin, and quercetin:
Naringenin: The aglycone form of naringin, known for its similar biological activities but with higher bioavailability.
Hesperidin: Another citrus flavonoid glycoside with comparable antioxidant and anti-inflammatory properties but differing in its glycosidic linkage.
Quercetin: A widely studied flavonoid with potent antioxidant and anticancer properties, but structurally different from naringin 4’-glucoside
Naringin 4’-glucoside stands out due to its unique combination of biological activities and its presence in commonly consumed citrus fruits, making it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-11-22(38)25(41)28(44)31(46-11)52-30-27(43)24(40)20(10-35)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(5-3-12)47-32-29(45)26(42)23(39)19(9-34)50-32/h2-7,11,17,19-20,22-36,38-45H,8-10H2,1H3/t11-,17-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXACOPOJBXRQQ-NDKCODNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311810 | |
Record name | Naringin 4′-β-D-glucoside- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-21-5 | |
Record name | Naringin 4′-β-D-glucoside- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17257-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naringin 4′-β-D-glucoside- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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